3-Amino-5-methoxyphenol
CAS No.: 162155-27-3
Cat. No.: VC4612427
Molecular Formula: C7H9NO2
Molecular Weight: 139.154
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162155-27-3 |
---|---|
Molecular Formula | C7H9NO2 |
Molecular Weight | 139.154 |
IUPAC Name | 3-amino-5-methoxyphenol |
Standard InChI | InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 |
Standard InChI Key | ILTCFIIXWWUIPC-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) substituents at positions 1, 3, and 5, respectively (IUPAC name: 3-amino-5-methoxyphenol). The SMILES notation is OC1=CC(OC)=CC(N)=C1, reflecting the spatial arrangement of functional groups . X-ray crystallography and NMR studies confirm a planar aromatic system with intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the molecular conformation .
Physicochemical Characteristics
Key properties include:
The methoxy group enhances lipophilicity, making the compound soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . The amino group’s basicity (pKa ~4.5) allows for protonation under acidic conditions, influencing its reactivity in electrophilic substitution reactions .
Synthesis and Production
Laboratory-Scale Synthesis
A high-yield (79%) microwave-assisted synthesis involves the reaction of 3-nitro-5-methoxyphenol with sodium hydroxide and 1-dodecylthiol in 1-methyl-2-pyrrolidinone at 160°C for 1 hour . The mechanism proceeds via nucleophilic aromatic substitution, where the thiolate anion reduces the nitro group to an amine:
Industrial Production
Scalable methods employ continuous-flow reactors to optimize temperature control and mixing. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere offers an alternative pathway, reducing nitro precursors with >90% efficiency . Industrial batches prioritize green chemistry principles, minimizing solvent waste and energy consumption.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing quinazolinone derivatives, which display antitumor and antiviral activities . For example, coupling with malononitrile yields β-aminonitrile intermediates for kinase inhibitors.
Dye and Pigment Manufacturing
Reaction with diazonium salts produces azo dyes with intense coloration (λₘₐₓ = 450–550 nm), used in textiles and imaging technologies . The amino group facilitates covalent bonding to cellulose fibers, improving washfastness.
Polymer Chemistry
Incorporation into epoxy resins enhances thermal stability (T₅% degradation = 280°C vs. 240°C for unmodified resins) . The phenolic hydroxyl group acts as a chain extender, increasing crosslink density.
Comparative Analysis with Structural Analogs
The positional isomerism significantly impacts biological activity and physicochemical behavior. For instance, 3-amino-4-methoxyphenol’s anti-inflammatory potency exceeds that of the 5-methoxy derivative due to better alignment with cellular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume